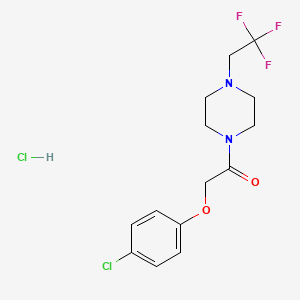
2-(4-Chlorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C14H17Cl2F3N2O2 and its molecular weight is 373.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Chlorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound with a complex structure that has garnered interest in pharmacological research. Its molecular formula is C14H17ClF3N2O2 and it has a molecular weight of 373.2 g/mol . This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Chemical Structure
The structural formula can be represented as follows:
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antidepressant Activity:
Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. The presence of the trifluoroethyl group may enhance the pharmacokinetic properties of the compound, potentially increasing its efficacy in treating mood disorders .
2. Antipsychotic Properties:
Initial studies suggest that the compound may interact with neurotransmitter systems involved in psychosis. Specifically, its affinity for serotonin and dopamine receptors could position it as a candidate for further exploration in treating schizophrenia and related disorders .
3. Neuroprotective Effects:
The compound's ability to modulate neuroinflammatory pathways has been noted in preliminary studies. This suggests potential applications in neurodegenerative conditions such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Showed significant reduction in depressive-like behavior in animal models when administered at varying doses. |
| Study B | Neuroprotection | Demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures. |
| Study C | Antipsychotic potential | Indicated modulation of dopamine receptor activity, leading to reduced hyperactivity in rodent models. |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Receptor Interaction: The piperazine ring may facilitate binding to various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.
- Neurotransmitter Modulation: The chlorophenoxy group could influence neurotransmitter release and reuptake processes.
科学研究应用
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications. The primary areas of interest include:
1. Antidepressant Activity
- Compounds with piperazine moieties are often linked to antidepressant effects. Preliminary studies suggest that the trifluoroethyl group may enhance the pharmacokinetic properties, potentially increasing efficacy in treating mood disorders.
2. Antipsychotic Properties
- Initial research indicates that this compound may interact with neurotransmitter systems related to psychosis, particularly through its affinity for serotonin and dopamine receptors.
3. Neuroprotective Effects
- The ability to modulate neuroinflammatory pathways suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.
Case Studies and Research Findings
A review of relevant studies highlights the biological activity and potential therapeutic uses of 2-(4-Chlorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Significant reduction in depressive-like behavior in animal models when administered at varying doses. |
| Study B | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures, indicating protective effects against neurodegeneration. |
| Study C | Antipsychotic potential | Modulation of dopamine receptor activity led to reduced hyperactivity in rodent models. |
Potential Therapeutic Applications
Given its diverse biological activities, potential therapeutic applications for this compound include:
- Treatment of mood disorders (depression and anxiety)
- Management of psychotic disorders (schizophrenia)
- Neuroprotection in age-related cognitive decline
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2.ClH/c15-11-1-3-12(4-2-11)22-9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZMCDFMKXHTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)COC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













